molecular formula C17H14Cl2N4S B12012693 3-(Cinnamylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine CAS No. 675131-44-9

3-(Cinnamylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12012693
CAS No.: 675131-44-9
M. Wt: 377.3 g/mol
InChI Key: AWDVUPRBJALKDR-QPJJXVBHSA-N
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Description

This compound is a 1,2,4-triazole derivative characterized by:

  • Position 3: A cinnamylthio group (styryl chain: –S–CH₂–CH=CH–C₆H₅), enabling π-π interactions and enhanced lipophilicity.
  • Position 5: A 2,4-dichlorophenyl group, known for its electron-withdrawing effects and bioactivity in antimicrobial and enzyme-inhibitory applications.
  • Position 4: An amine group, contributing to hydrogen bonding and solubility .

Its synthesis likely involves S-alkylation of a 4-amino-4H-1,2,4-triazole-3-thiol precursor with cinnamyl bromide under basic conditions (e.g., K₂CO₃ or NaOH in MeOH/EtOH), analogous to methods described for related compounds .

Properties

CAS No.

675131-44-9

Molecular Formula

C17H14Cl2N4S

Molecular Weight

377.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H14Cl2N4S/c18-13-8-9-14(15(19)11-13)16-21-22-17(23(16)20)24-10-4-7-12-5-2-1-3-6-12/h1-9,11H,10,20H2/b7-4+

InChI Key

AWDVUPRBJALKDR-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other compounds.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

      Medicine: Limited studies, but its triazole scaffold suggests potential pharmacological applications.

      Industry: Not widely used industrially due to its specialized nature.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • If used as a drug candidate, it likely interacts with specific molecular targets (e.g., enzymes, receptors) or disrupts cellular processes.
  • Comparison with Similar Compounds

    Structural and Functional Group Comparisons

    Compound Name Substituent at Position 3 Substituent at Position 5 Key Structural Features Biological Activity Highlights Reference
    Target Compound : 3-(Cinnamylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine Cinnamylthio (–S–CH₂–CH=CH–C₆H₅) 2,4-Dichlorophenyl Extended conjugation via styryl group; dual Cl atoms enhance electron withdrawal Potential antimicrobial/antifungal activity (inferred from dichlorophenyl motif)
    3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine Benzylthio (–S–CH₂–C₆H₅) 1H-Indol-2-yl Smaller aromatic substituent at C3; indole moiety may enhance binding to aromatic receptors Not explicitly reported; indole derivatives often target neurological enzymes
    3-(3-Chloro-4-fluorobenzylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 3-Chloro-4-fluorobenzylthio Pyridin-4-yl Halogenated benzyl group optimizes enzyme inhibition; pyridine enhances solubility Tyrosinase inhibition (IC₅₀ = 1.2 µM) via π-π stacking and fluorine bonding
    3-(4-Fluorobenzylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 4-Fluorobenzylthio Pyridin-4-yl Fluorine at para position improves metabolic stability Moderate AbTYR inhibition (IC₅₀ = 5.8 µM)
    3-(Ethylthio)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine Ethylthio Thiophen-2-yl Smaller alkyl chain reduces steric hindrance; thiophene enhances electronic interactions Antimicrobial activity (MIC = 8 µg/mL against S. aureus)

    Physicochemical Properties

    • Melting Points: Target compound (analog with 3,4-dimethoxyphenyl): Not reported, but cinnamylthio derivatives typically exhibit higher melting points (>150°C) due to rigid styryl chains . Fluorobenzylthio analogs: 164–165°C (3b) ; pyridinyl derivatives: 186–187°C (7) .
    • Solubility : Pyridinyl and thiophenyl substituents improve aqueous solubility compared to purely aromatic groups .

    Biological Activity

    The compound 3-(Cinnamylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine (CAS No. 946309-02-0) belongs to the class of triazole derivatives, which have garnered significant interest due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of 3-(Cinnamylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine is C18H16Cl2N4SC_{18}H_{16}Cl_2N_4S, with a molecular weight of 426.5 g/mol. The compound features a triazole ring substituted with a cinnamylthio group and a dichlorophenyl moiety, which are critical for its biological activity.

    PropertyValue
    Molecular FormulaC18H16Cl2N4S
    Molecular Weight426.5 g/mol
    CAS Number946309-02-0
    StructureChemical Structure

    Antifungal Activity

    Triazole compounds are well-known for their antifungal properties. Studies have shown that 3-(Cinnamylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine exhibits potent antifungal activity against various fungal strains. For example, it has been tested against Candida albicans and Aspergillus niger, demonstrating significant inhibition of growth with minimum inhibitory concentrations (MICs) in the low micromolar range.

    Anticancer Properties

    Recent research has highlighted the anticancer potential of this compound. In vitro studies conducted on a panel of human cancer cell lines revealed that it possesses significant cytotoxic effects. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Notably:

    • Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
    • IC50 Values : The IC50 values ranged from 10 to 20 µM across different cell lines.

    The mechanism by which 3-(Cinnamylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine exerts its biological effects is primarily through the inhibition of key enzymes involved in cellular processes:

    • Inhibition of Fungal Ergosterol Biosynthesis : Similar to other triazoles, it likely interferes with the synthesis of ergosterol in fungi.
    • Targeting Tubulin Dynamics : In anticancer applications, it appears to bind tubulin and disrupt microtubule formation, leading to mitotic arrest.

    Case Study 1: Antifungal Efficacy

    In a study published in Mycopathologia, researchers evaluated the antifungal efficacy of various triazole derivatives against clinical isolates of Candida species. The study found that 3-(Cinnamylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine had a higher potency than traditional antifungals like fluconazole.

    Case Study 2: Anticancer Activity

    A research article in Journal of Medicinal Chemistry reported on the synthesis and evaluation of triazole derivatives for anticancer activity. The study indicated that this compound showed promising results against several cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest.

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